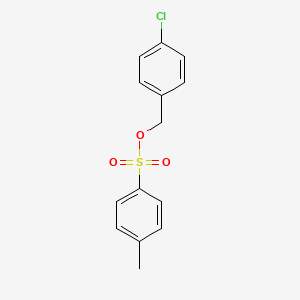

4-Chlorobenzyl 4-methylbenzenesulfonate

Description

4-Chlorobenzyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 4-chlorobenzyl group linked to a 4-methylbenzenesulfonate moiety. This compound is structurally significant due to its aromatic and sulfonate functional groups, which contribute to its reactivity and biological activity. It is commonly synthesized via nucleophilic substitution reactions involving 4-methylbenzenesulfonyl chloride and 4-chlorobenzyl alcohol or related intermediates .

Properties

CAS No. |

4450-67-3 |

|---|---|

Molecular Formula |

C14H13ClO3S |

Molecular Weight |

296.8 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H13ClO3S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |

InChI Key |

CFNIWCJEUPNISN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-methylbenzenesulfonate typically involves the reaction of 4-chlorobenzyl alcohol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the reaction is monitored to optimize yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.

Oxidation: The benzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted benzyl derivatives.

Oxidation: The major products are 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: The major product is 4-chlorobenzyl alcohol.

Scientific Research Applications

4-Chlorobenzyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs.

Biological Studies: It is used in studies to understand the interactions of sulfonate-containing compounds with biological molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-methylbenzenesulfonate involves its interaction with nucleophiles in various chemical reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Table 1: Anti-HIV Activity of 4-Chlorobenzyl Derivatives

| Compound | Substituent | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Coumarin hybrid (Compound f) | 4-Chlorobenzyl | 79 | |

| Diazo-coumarin derivative | 4-Chlorobenzyl | 52 | |

| AZT (Control) | N/A | 58 |

Key Insight : The 4-chlorobenzyl group enhances anti-HIV activity by improving binding affinity to viral integrase, as evidenced by docking studies .

MAO-B Inhibitory Activity

4-Chlorobenzyl-substituted compounds also modulate monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases:

- Compound 133 (benzyl-substituted derivative) showed the highest potency with an IC₅₀ of 0.638 µM , indicating that chain elongation (phenyl to benzyl) enhances activity .

Contradiction : While 4-chlorobenzyl substitution improved activity in Compound 130 , adding a sterically bulky chlorine atom in Compounds 136–138 abolished MAO-B inhibition, highlighting the sensitivity of enzyme activity to substituent size and position .

Structural Features:

- The crystal structure of 4-chlorobenzyl chloride (a precursor) reveals bond lengths and angles consistent with other benzyl halides, suggesting predictable reactivity in sulfonate ester formation .

- 4-Bromoanilinium 4-methylbenzenesulfonate shares structural similarities with 4-chlorobenzyl derivatives, particularly in sulfonate group geometry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.